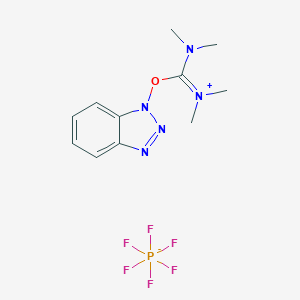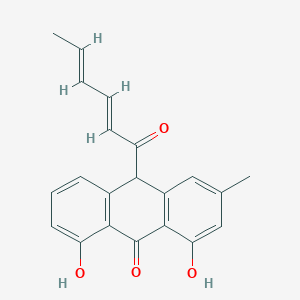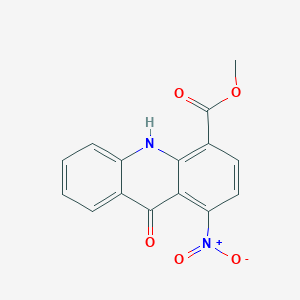
METHYL 1-NITRO-9-OXO-4-ACRIDINECARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 1-NITRO-9-OXO-4-ACRIDINECARBOXYLATE is a chemical compound with the molecular formula C15H10N2O5 and a molecular weight of 298.25 g/mol. This compound belongs to the acridine family, which is known for its wide range of applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of methyl 1-nitro-9-oxo-9,10-dihydroacridine-4-carboxylate involves several steps. One of the methods includes the reaction of 7,8-diamino-4-carboxy-10-methyl-9(10H)acridone with nitric acid in the presence of acetic acid . The reaction conditions typically involve stirring the mixture at 60°C for an hour . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
METHYL 1-NITRO-9-OXO-4-ACRIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include nitric acid, acetic acid, and reducing agents like hydrogen or metal hydrides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
METHYL 1-NITRO-9-OXO-4-ACRIDINECARBOXYLATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biological processes and as a fluorescent probe for nitric oxide sensing.
Industry: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 1-nitro-9-oxo-9,10-dihydroacridine-4-carboxylate involves its interaction with molecular targets and pathways in biological systems. For example, as a fluorescent probe, it reacts with nitric oxide in aqueous media in the presence of oxygen, forming a triazole derivative with increased fluorescence intensity . This reaction is crucial for monitoring nitric oxide levels in biological studies.
Comparison with Similar Compounds
METHYL 1-NITRO-9-OXO-4-ACRIDINECARBOXYLATE can be compared with other acridine derivatives such as:
9(10H)-acridone: A parent compound used in the synthesis of various derivatives.
Acridine orange: A dye used in biological staining.
Acriflavine: An antiseptic and fluorescent dye.
The uniqueness of methyl 1-nitro-9-oxo-9,10-dihydroacridine-4-carboxylate lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 1-nitro-9-oxo-10H-acridine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O5/c1-22-15(19)9-6-7-11(17(20)21)12-13(9)16-10-5-3-2-4-8(10)14(12)18/h2-7H,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEJXTKPWSSTGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)[N+](=O)[O-])C(=O)C3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563864 |
Source


|
| Record name | Methyl 1-nitro-9-oxo-9,10-dihydroacridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139677-51-3 |
Source


|
| Record name | Methyl 1-nitro-9-oxo-9,10-dihydroacridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
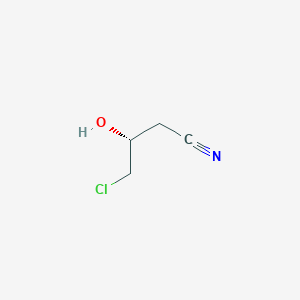
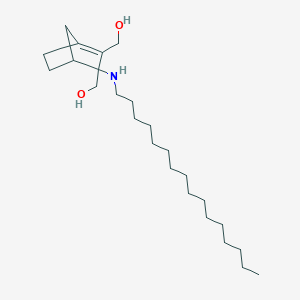
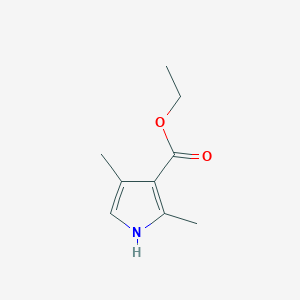
![2-Methyl-2,7-diazaspiro[4.4]nonane](/img/structure/B143834.png)
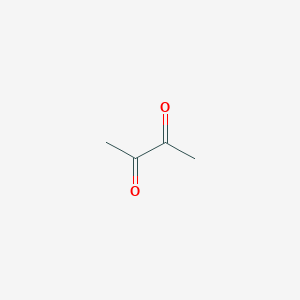


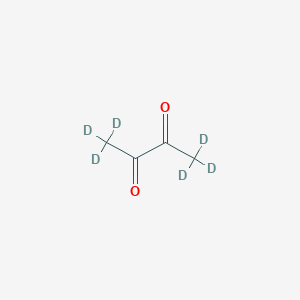
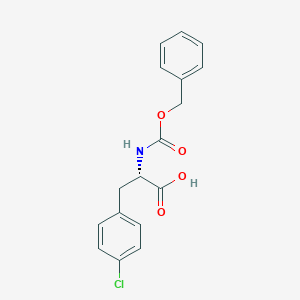
![2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide](/img/structure/B143849.png)
![(6S)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B143854.png)
